2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
2-Phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a pyrimidine core substituted with a 2-phenylethyl ester group at position 5, a 2-methoxyphenyl group at position 4, and a methyl group at position 4. The compound’s structural complexity arises from its aromatic and heterocyclic components, which confer unique physicochemical and biological properties. The 2-methoxyphenyl substituent enhances electronic effects, while the 2-phenylethyl ester group contributes to lipophilicity, influencing solubility and pharmacokinetic behavior .
Properties
IUPAC Name |
2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-18(20(24)27-13-12-15-8-4-3-5-9-15)19(23-21(25)22-14)16-10-6-7-11-17(16)26-2/h3-11,19H,12-13H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQHPCVWBTDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386223 | |
| Record name | phenethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5612-88-4 | |
| Record name | phenethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and β-keto esters under acidic or basic conditions to form the tetrahydropyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique structural properties.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, contributing to its diverse range of activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives
Key Research Findings
Impact of Ester Groups
- 2-Phenylethyl vs. Ethyl/Butyl Esters : The 2-phenylethyl ester in the target compound improves lipophilicity compared to ethyl or methyl esters, facilitating membrane permeability. However, butyl esters (e.g., in fluorophenyl analogs) offer prolonged metabolic stability .
- Methoxy Substitution : The 2-methoxyphenyl group in the target compound enhances electronic effects, stabilizing interactions with aromatic residues in enzymes or receptors. This contrasts with unsubstituted phenyl analogs, which show weaker binding .
Heteroatom Modifications
- Thioxo vs. Oxo Groups : Replacing the oxo group with thioxo (e.g., in sulfur-containing analogs) significantly alters reactivity. Thioxo derivatives exhibit radical scavenging capabilities (e.g., IC₅₀ = 0.6 mg/ml in DPPH assays) due to sulfur’s redox activity .
- Halogen Effects : Fluorine in fluorophenyl analogs (e.g., butyl 4-(2-fluorophenyl)-6-methyl-2-oxo- derivatives) increases lipophilicity and metabolic stability, while chloromethyl groups (e.g., in chloromethyl-substituted analogs) enhance electrophilicity for covalent drug targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
